Cycloheptyl (4-bromophenyl)methanol
Description
Properties
IUPAC Name |
(4-bromophenyl)-cycloheptylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11,14,16H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFVVRIVEYJWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Grignard reaction is the most widely reported method for synthesizing cycloheptyl (4-bromophenyl)methanol. This approach involves the nucleophilic addition of a cycloheptylmagnesium bromide reagent to 4-bromobenzaldehyde, followed by acidic workup to yield the target alcohol.
Reagent Preparation
Cycloheptylmagnesium bromide is generated in situ by reacting cycloheptyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME). CPME is particularly advantageous due to its high boiling point (106°C), low toxicity, and recyclability, which enhances industrial applicability.
Reaction Conditions
Workup and Purification
Post-reaction quenching with saturated ammonium chloride or dilute hydrochloric acid yields the crude product. Column chromatography (hexane/ethyl acetate, 4:1) typically achieves purities >95%, with isolated yields ranging from 65% to 82%.
Key Data :
Reduction of (4-Bromophenyl)(cycloheptyl)ketone
Ketone Synthesis
The ketone precursor is synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling. A practical route involves the reaction of 4-bromophenylacetic acid with cycloheptanoyl chloride in the presence of AlCl₃.
Friedel-Crafts Acylation
Ketone Reduction
Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the alcohol. NaBH₄ is preferred for safety, while LiAlH₄ offers higher reactivity for sterically hindered substrates.
Optimized Protocol :
-
Dissolve (4-bromophenyl)(cycloheptyl)ketone (1 eq) in methanol.
-
Add NaBH₄ (2 eq) portionwise at 0°C.
-
Stir for 3 hours at room temperature.
Performance Metrics :
| Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|
| NaBH₄ | 78 | 92 |
| LiAlH₄ | 85 | 89 |
Suzuki-Miyaura Cross-Coupling Followed by Hydroxylation
Boronic Ester Formation
4-Bromophenylboronic acid is prepared via Miyaura borylation of 1,4-dibromobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.
Reaction Conditions
Coupling with Cycloheptyl Halides
The boronic ester reacts with cycloheptyl bromide under Suzuki conditions to form (4-bromophenyl)(cycloheptyl)methane, which is subsequently hydroxylated using OsO₄/N-methylmorpholine N-oxide.
Hydroxylation Data :
| Oxidizing System | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| OsO₄/NMO | 63 | 1:1 |
| Sharpless AD-mix | 58 | 3:1 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Average Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Grignard Reaction | 76 | 12.50 | Industrial |
| Ketone Reduction | 81 | 18.20 | Lab-scale |
| Suzuki-Hydroxylation | 60 | 24.80 | Limited |
Chemical Reactions Analysis
Types of Reactions: Cycloheptyl (4-bromophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products:
Oxidation: Cycloheptanone derivatives or carboxylic acids.
Reduction: this compound derivatives with reduced functional groups.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemical Applications
1. Intermediate in Organic Synthesis
Cycloheptyl (4-bromophenyl)methanol serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in various organic reactions, such as nucleophilic substitutions and coupling reactions, to create more elaborate structures. Its unique cycloheptyl group allows for diverse reactivity patterns compared to other cycloalkyl compounds.
2. Reagent in Organic Reactions
The compound is employed as a reagent in organic synthesis, particularly in reactions that require specific steric and electronic properties. For instance, it can facilitate the formation of carbon-carbon bonds through cross-coupling reactions, enhancing the efficiency of synthetic routes for pharmaceuticals and agrochemicals.
Biological Applications
1. Potential Biological Activity
Research has indicated that this compound may exhibit significant biological activity. Studies have explored its interactions with various biomolecules, suggesting potential roles in modulating biological pathways. The compound's structure allows it to interact with enzymes or receptors, making it a candidate for further pharmacological investigations .
2. Anti-Tuberculosis Research
Recent studies have focused on the compound's analogs for their inhibitory effects against Mycobacterium tuberculosis. Structure-activity relationship studies have been conducted to optimize the efficacy of these compounds, indicating that modifications to the cycloheptyl or bromophenyl groups can lead to improved anti-tubercular activity .
Medicinal Applications
1. Therapeutic Properties
this compound is being investigated for its potential therapeutic properties. It has been explored as a precursor in drug synthesis, particularly for developing new anti-inflammatory agents. The compound's ability to interact with cyclooxygenase enzymes suggests it could play a role in pain management therapies .
2. Molecular Docking Studies
Molecular docking studies have been performed to evaluate the binding affinity of this compound derivatives with target proteins such as COX-2. These studies indicate that certain derivatives exhibit high binding energies and favorable interactions within the active site of the enzyme, supporting their potential as anti-inflammatory drugs .
Industrial Applications
1. Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals that require specific physical and chemical properties. Its unique structure allows for the creation of materials with tailored functionalities for applications in coatings, adhesives, and other industrial products.
2. Environmental Considerations
The synthesis of this compound can be optimized using green chemistry principles to minimize environmental impact. Continuous flow reactors and selective catalysts are employed to enhance yield while reducing waste during production processes.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Organic Chemistry | Intermediate for complex molecule synthesis; reagent in organic reactions |
| Biological Research | Potential biological activity; anti-tuberculosis research |
| Medicinal Chemistry | Precursor for drug synthesis; anti-inflammatory properties |
| Industrial Use | Production of specialty chemicals; optimized synthesis methods |
Mechanism of Action
The mechanism of action of Cycloheptyl (4-bromophenyl)methanol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cycloheptyl group may influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cycloheptyl vs. Cyclohexyl Derivatives
The substitution of cycloheptyl with cyclohexyl in (4-bromophenyl)(cyclohexyl)methanol (CAS: 106166-01-2) alters steric bulk and ring strain. Cycloheptyl’s seven-membered ring adopts a boat-chair conformation, increasing steric hindrance compared to the chair conformation of cyclohexane. This difference impacts molecular packing, solubility, and reactivity. For instance, cyclohexyl derivatives may exhibit higher thermal stability due to reduced strain .
| Property | Cycloheptyl (4-Bromophenyl)methanol | (4-Bromophenyl)(cyclohexyl)methanol |
|---|---|---|
| Ring Strain | Moderate (boat-chair conformation) | Low (chair conformation) |
| Steric Bulk | Higher | Lower |
| Melting Point (Inferred) | Likely lower | Likely higher |
Positional Isomerism: Para vs. Meta Bromine
The compound (3-bromophenyl)(cycloheptyl)methanol () differs in bromine placement (meta vs. para). Meta substitution may reduce symmetry, affecting crystallinity and intermolecular interactions .
Cyclopropyl vs. Cycloheptyl Systems
Cyclopropyl-containing analogs like [1-(4-Bromophenyl)cyclopropyl]methanol (CAS: 98480-31-0) feature a highly strained three-membered ring. This strain increases reactivity, making cyclopropyl derivatives more prone to ring-opening reactions. In contrast, the cycloheptyl group offers greater conformational flexibility but less strain, favoring stability in catalytic processes (e.g., dehydrogenation, as seen in ) .
| Property | This compound | [1-(4-Bromophenyl)cyclopropyl]methanol |
|---|---|---|
| Ring Strain | Moderate | High |
| Reactivity | Lower | Higher (ring-opening prone) |
| Molecular Weight | ~257.15 g/mol (estimated) | 227.10 g/mol |
Simpler Bromophenyl Methanol Derivatives
The dehydrogenation of (4-bromophenyl)methanol () highlights the role of the hydroxyl group in oxidation reactions. This compound’s bulkier structure may hinder access to catalytic sites but improve selectivity in asymmetric synthesis .
Bis-Substituted Analogs
Bis(4-bromophenyl)methanol () features two para-bromophenyl groups, doubling the electron-withdrawing effects. This compound likely exhibits stronger intermolecular halogen bonding compared to mono-substituted derivatives, influencing aggregation behavior and solubility. This compound, with a single bromophenyl group, may offer a balance between electronic effects and synthetic accessibility .
Biological Activity
Cycloheptyl (4-bromophenyl)methanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C13H15BrO
- Molecular Weight : 269.17 g/mol
- Structure : The compound features a cycloheptyl group linked to a 4-bromophenyl moiety through a methanol functional group.
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, possibly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes .
- Cytotoxicity Against Cancer Cells : Some derivatives of bromophenyl compounds have shown promising cytotoxic effects against various cancer cell lines, indicating that this compound could also possess similar properties .
The biological activity of this compound is thought to involve:
-
Molecular Interactions :
- The bromophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing protein function and activity.
- The cycloheptyl moiety may enhance hydrophobic interactions, improving membrane permeability and cellular uptake.
- Targeting Specific Pathways :
Case Studies and Experimental Data
- Antimicrobial Studies :
- Cytotoxicity Assessment :
- Anti-inflammatory Activity :
Comparative Analysis
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Not yet determined |
| 4-Bromophenyl derivatives | Antimicrobial | MIC 6.3 - 23 µM |
| Bromophenyl analogs | Cytotoxicity against cancer cells | IC50 1.73 µM (FaDu) |
Q & A
Q. What are the standard synthetic routes for Cycloheptyl (4-bromophenyl)methanol, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via a Grignard reaction. Cycloheptylmagnesium bromide reacts with 4-bromobenzaldehyde under anhydrous conditions to form the alcohol. Key steps include:
- Slow addition of the aldehyde to the Grignard reagent at 0–5°C to control exothermicity.
- Quenching with aqueous NH₄Cl or H₂SO₄ to protonate the alkoxide intermediate.
- Purification via column chromatography (e.g., 2–20% Et₂O/pentane gradients) to isolate the product .
Yield optimization requires strict moisture exclusion and temperature control, as hydration of the Grignard reagent leads to side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies the hydroxyl proton (δ ~1.5–2.0 ppm, broad) and cycloheptyl/bromophenyl carbons. The bromine atom induces deshielding in adjacent aromatic protons .
- IR Spectroscopy : Confirms the hydroxyl group (broad peak ~3200–3600 cm⁻¹) and aromatic C-Br stretching (~500–600 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 283.2 for C₁₄H₁₉BrO) and fragmentation patterns validate the structure .
Q. What are common chemical reactions involving the hydroxyl and bromophenyl groups?
Methodological Answer:
- Hydroxyl Group : Can be oxidized to a ketone using Dess-Martin periodinane or protected as a silyl ether (e.g., TBSCl/imidazole) for further functionalization .
- Bromophenyl Group : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce substituents. Pd(PPh₃)₄ and K₂CO₃ in THF/water are typical conditions .
Q. How are purification challenges addressed for this compound?
Methodological Answer:
- Chromatography : Silica gel columns with gradients (e.g., Et₂O/pentane) resolve polar byproducts .
- Recrystallization : Use hexane/ethyl acetate mixtures to remove non-polar impurities .
- TLC Monitoring : Pre-purification analysis ensures optimal solvent system selection (Rf ~0.3 in 3:7 EtOAc/hexane) .
Q. How is this compound utilized as a synthetic intermediate?
Methodological Answer: It serves as a precursor for:
- Pharmaceuticals : Functionalization of the hydroxyl group to create esters or ethers with bioactive moieties .
- Materials Science : Bromophenyl substitution enables π-stacking in conjugated polymers .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?
Methodological Answer:
- *DFT Calculations (B3LYP/6-31G)**: Optimize the 3D structure and compute molecular orbitals. The bromine atom lowers the LUMO energy (-1.8 eV), enhancing electrophilicity .
- Solvent-Accessible Surfaces : Van der Waals surface models predict binding pockets for enzyme interactions .
Q. What experimental strategies identify biological targets (e.g., enzymes/receptors) for this compound?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Screen against kinase or GPCR libraries to measure binding kinetics (KD values).
- Docking Studies : Align the compound’s 3D structure (from DFT) with protein active sites (e.g., PDB: 1ATP for kinases) .
- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Q. How do stereochemical variations (e.g., cis/trans cycloheptyl conformers) affect reactivity?
Methodological Answer:
- Dynamic NMR : Monitor chair-flipping of the cycloheptyl ring to determine energy barriers (ΔG‡ ~10–15 kcal/mol) .
- Chiral HPLC : Resolve enantiomers using amylose-based columns to study stereoselective reactions (e.g., asymmetric oxidation) .
Q. How are contradictions in synthetic yield data resolved across studies?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) systematically to identify critical factors. For example, excess Grignard reagent (1.2 eq.) improves yield from 60% to 85% .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track aldehyde consumption and optimize reaction time .
Q. What strategies optimize pharmacological activity through substituent modification?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
